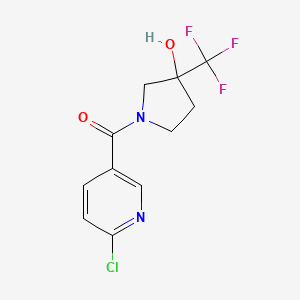
4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine is a complex organic compound that features a benzofuran ring, a pyridine ring, and a pyrimidine ring
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 7th position of the benzofuran ring using methanol and a suitable catalyst.
Formation of the Pyrimidine Ring: This involves the condensation of a suitable diamine with a diketone or equivalent precursor.
Coupling with Pyridine: The final step involves coupling the pyrimidine ring with a pyridine derivative under conditions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at positions ortho or para to the nitrogen atoms in the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Products may include 4-(7-formyl-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine.
Reduction: Products may include 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-dihydropyridinyl)pyrimidine.
Substitution: Products may include various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)quinazoline
- 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)triazine
- 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrazine
Uniqueness
4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine is unique due to the combination of its benzofuran, pyridine, and pyrimidine rings. This structure provides a unique set of chemical and biological properties that are not found in other similar compounds. For example, the presence of the methoxy group at the 7th position of the benzofuran ring can influence the compound’s reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-22-15-4-2-3-13-11-16(23-17(13)15)14-7-10-20-18(21-14)12-5-8-19-9-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATYZUGZEQATTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
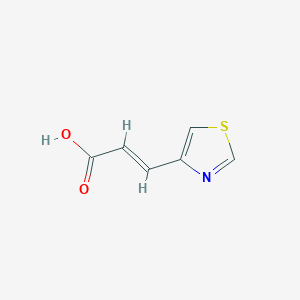
![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2993736.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)
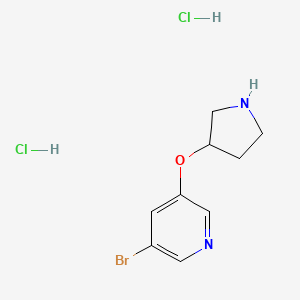
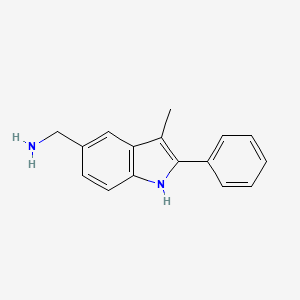


![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)
![2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)
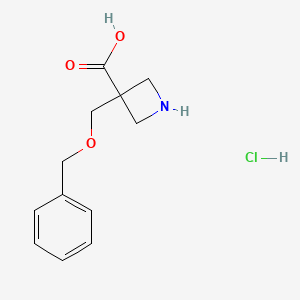
![2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2993750.png)
